molecular formula C16H14N2O3 B11796482 2-(1-Benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)acetic acid

2-(1-Benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)acetic acid

Cat. No.: B11796482
M. Wt: 282.29 g/mol
InChI Key: BRZVUVGSPLTJMA-UHFFFAOYSA-N
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Description

2-(1-Benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)acetic acid is a heterocyclic compound that belongs to the family of pyrrolopyridines This compound is characterized by its unique structure, which includes a pyrrolo[2,3-c]pyridine core with a benzyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)acetic acid typically involves the construction of the pyrrolo[2,3-c]pyridine core followed by the introduction of the benzyl and acetic acid groups. One common synthetic route involves the following steps:

    Formation of the Pyrrolo[2,3-c]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a pyridine derivative and a pyrazole derivative. The reaction is often carried out in the presence of a strong acid or base to facilitate the cyclization process.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride or benzyl bromide as the electrophile. The reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate.

    Introduction of the Acetic Acid Moiety: The acetic acid group can be introduced through a carboxylation reaction using carbon dioxide or a carboxylating agent such as diethyl carbonate. The reaction is often carried out under basic conditions to facilitate the formation of the carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form corresponding alcohols or amines. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions. Common reagents include halogens, alkyl halides, and sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of benzylated derivatives.

Scientific Research Applications

2-(1-Benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)acetic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and biological activity. It has shown promise in the development of anti-cancer and anti-inflammatory agents.

    Biological Research: The compound is used as a tool to study various biological pathways and molecular targets. It can be used to investigate the role of specific enzymes and receptors in disease processes.

    Chemical Biology: The compound is used in chemical biology to probe the function of biological macromolecules and to develop new chemical probes.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1-Benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to anti-cancer or anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

2-(1-Benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)acetic acid can be compared with other similar compounds such as:

    1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds share a similar pyrrolo[2,3-b]pyridine core but differ in the substituents attached to the core. They may have different biological activities and applications.

    Pyrazolo[3,4-b]pyridines: These compounds have a pyrazolo[3,4-b]pyridine core and are known for their diverse biological activities, including anti-cancer and anti-inflammatory effects.

    Indole Derivatives: These compounds have an indole core and are widely studied for their medicinal properties. They can serve as a basis for comparison in terms of structure-activity relationships.

Properties

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

2-(1-benzyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)acetic acid

InChI

InChI=1S/C16H14N2O3/c19-14(20)11-18-9-7-13-6-8-17(15(13)16(18)21)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,20)

InChI Key

BRZVUVGSPLTJMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2C(=O)N(C=C3)CC(=O)O

Origin of Product

United States

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